Peroxide, bis(2-methyl-1-oxopropyl)

Description

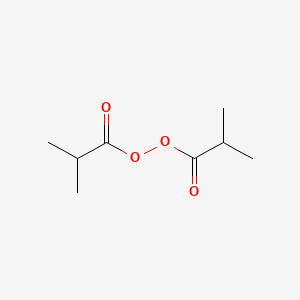

Peroxide, bis(2-methyl-1-oxopropyl), also known as diisobutyryl peroxide (CAS 3437-84-1), is an organic peroxide with the molecular formula C₈H₁₄O₄ and a molar mass of 174.19 g/mol . It is classified as a B-type organic peroxide due to its moderate thermal stability and hazard profile . Key physical properties include:

- Density: ~1.0817 g/cm³ (estimated)

- Boiling Point: ~225.17°C (estimated)

- Water Solubility: 49.1 g/L at 25°C

- LogP: 0.94–2.6 (20–25°C) .

This compound is widely used as a polymerization initiator in industries producing polyvinyl chloride (PVC), ethylene, and acrylics . Safety protocols mandate respiratory protection, chemical-resistant gloves, and specialized handling due to its explosive decomposition risk .

Properties

IUPAC Name |

2-methylpropanoyl 2-methylpropaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)7(9)11-12-8(10)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBWMJBZQXCSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Record name | DIISOBUTYRYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063024 | |

| Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. | |

| Record name | DIISOBUTYRYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3437-84-1 | |

| Record name | DIISOBUTYRYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-methyl-1-oxopropyl) peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003437841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, bis(2-methyl-1-oxopropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisisobutyryl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEROXIDE, BIS(2-METHYL-1-OXOPROPYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25V73818UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Peroxidation of Ketones or Alcohols

One classical approach involves the peroxidation of 2-methyl-1-oxopropyl derivatives (such as the corresponding alcohol or ketone) by reaction with hydrogen peroxide under acidic or basic catalysis:

- Reaction conditions: Typically, mild acidic catalysts (e.g., sulfuric acid or mineral acids) or basic catalysts (e.g., alkali hydroxides) are used.

- Temperature control: Low temperatures (0–10 °C) are maintained to minimize peroxide decomposition.

- Solvent: Often aqueous or mixed organic solvents are employed to dissolve reactants and stabilize intermediates.

This method yields bis(2-methyl-1-oxopropyl) peroxide through nucleophilic attack of hydroperoxide anion on the carbonyl carbon, followed by dehydration to form the peroxide linkage.

Direct Synthesis Using Hydrogen Peroxide and Suitable Precursors

Recent advances have demonstrated safer, one-pot syntheses of peroxides using homogeneous catalysis with hydrogen peroxide as the oxidant:

- Catalysts: Homogeneous transition metal complexes (e.g., rhodium-based catalysts) facilitate the direct coupling of hydrogen peroxide with organic substrates.

- Advantages: This method reduces waste and avoids the use of hazardous reagents.

- Reaction conditions: Mild temperatures (room temperature to 40 °C) and pressures (up to 2 MPa) in aqueous media.

- Mechanism: The catalyst activates H2 and O2 to generate H2O2 in situ, which then reacts with the substrate to form the peroxide.

This approach is highlighted for its environmental friendliness and high turnover numbers, although specific application to bis(2-methyl-1-oxopropyl) peroxide requires substrate compatibility confirmation.

Experimental Data and Reaction Conditions

| Method | Catalyst/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed peroxidation | Sulfuric acid, H2O2 | 0–10 | Aqueous/organic | 60–75 | Requires careful temperature control |

| Base-catalyzed peroxidation | NaOH or KOH, H2O2 | 0–10 | Aqueous | 55–70 | Risk of side reactions, peroxide stability |

| One-pot homogeneous catalysis | Rhodium complex, H2/O2 (95/5) | 23 | Water | Up to 80 | High TON, environmentally benign |

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid/Base Catalyzed Peroxidation | Simple reagents, classical route | Well-established, scalable | Requires strict temperature control, moderate yields |

| Homogeneous Catalysis with H2/O2 | Environmentally friendly, high TON | High selectivity, mild conditions | Catalyst cost, substrate specificity |

| Photochemical Synthesis | Controlled reaction kinetics | Potential for selective synthesis | Requires UV setup, less explored for target compound |

Chemical Reactions Analysis

Types of Reactions

Peroxide, bis(2-methyl-1-oxopropyl) undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in various organic reactions.

Reduction: Under specific conditions, it can be reduced to form different products.

Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with diisopropylperoxyanhydride include acids, bases, and other organic compounds. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving diisopropylperoxyanhydride depend on the specific reaction conditions and reagents used. These products can range from simple organic compounds to more complex molecules used in various industrial applications .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula :

- Molecular Mass : 174.196 g/mol

- CAS Registry Number : 3437-84-1

- Structure : The compound features two acyl groups linked by a peroxide bond, which is characteristic of diacyl peroxides.

Polymerization Processes

Peroxide, bis(2-methyl-1-oxopropyl) is primarily utilized in the polymer industry as a radical initiator for the polymerization of various monomers. The decomposition of this peroxide generates free radicals that initiate the polymerization process.

Case Study: Tack-Free Surface Curing

A notable application is in the tack-free surface curing of polymers. When used in combination with accelerators and antioxidants, this peroxide enhances the physical properties of cured polymers, leading to improved durability and performance. For instance, a patent describes its effectiveness in achieving a tack-free surface when curing polysulfide polymers in the presence of air .

Environmental Applications

Peroxide compounds are often assessed for their environmental impact, particularly regarding their emissions during solvent use. Peroxide, bis(2-methyl-1-oxopropyl) has been included in studies estimating emissions from various industrial processes.

Emission Estimation Methodology

A Swedish method for estimating emissions from solvent use includes this compound among others to assess volatile organic compound (VOC) emissions. The methodology utilizes data from national product registers and emission factors derived from literature to provide insights into the environmental footprint of solvent-based products .

Safety and Handling Considerations

Due to its sensitivity to temperature and potential for violent decomposition when contaminated or improperly stored, safety protocols are crucial when handling peroxide, bis(2-methyl-1-oxopropyl). It is essential to maintain control temperatures and avoid contamination to prevent hazardous reactions .

Comparison with Other Peroxides

The following table compares peroxide, bis(2-methyl-1-oxopropyl) with other common organic peroxides regarding their applications and properties:

| Compound Name | Chemical Formula | Primary Application | Stability |

|---|---|---|---|

| Peroxide, bis(2-methyl-1-oxopropyl) | C8H14O4 | Polymerization initiator | Sensitive to heat |

| Benzoyl Peroxide | C14H10O4 | Acne treatment; polymer initiator | Stable under storage |

| Di-tert-butyl Peroxide | C10H18O4 | Crosslinking agent in polymers | Moderate stability |

Mechanism of Action

The mechanism of action of diisopropylperoxyanhydride involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following peroxides are structurally or functionally comparable to diisobutyryl peroxide:

Physical and Chemical Properties

Thermal Stability :

- Diisobutyryl peroxide decomposes explosively above 80°C, requiring controlled storage below 25°C .

- Acetyl peroxide is more reactive, with a lower decomposition threshold (~60°C), making it riskier to handle .

- 2,5-Dimethylhexane-2,5-dihydroxy peroxide exhibits higher thermal stability due to its hydroxyl groups, enabling safer use in rubber vulcanization .

Solubility :

Biological Activity

Peroxide, bis(2-methyl-1-oxopropyl) (CAS Number: 3437-84-1) is a diacyl peroxide compound with the chemical formula . This compound is notable for its potential biological activity, particularly in the fields of chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.

Peroxide, bis(2-methyl-1-oxopropyl) belongs to the class of organic compounds known as diacyl peroxides. These compounds are characterized by the presence of peroxide groups attached to acyl groups. The structure can be represented as follows:

- Chemical Formula:

- Molecular Mass: 174.196 g/mol

- IUPAC Name: 2-methylpropanoyl 2-methylpropaneperoxoate

- SMILES Notation: CC(C)C(=O)OOC(=O)C(C)C

The biological activity of peroxide compounds like bis(2-methyl-1-oxopropyl) is primarily attributed to their ability to generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cellular damage. The specific mechanisms include:

- Oxidative Stress Induction: The peroxide group can produce ROS that oxidize lipids, proteins, and nucleic acids.

- Cell Signaling Modulation: The compound may influence various signaling pathways related to cell proliferation and apoptosis.

- Interference with Cellular Processes: By modifying cellular components, it can disrupt normal cellular functions.

Case Studies and Research Findings

-

Cellular Impact Studies:

- Research has shown that exposure to peroxide compounds can lead to increased levels of oxidative stress markers in various cell lines. For instance, a study indicated that treatment with diacyl peroxides resulted in elevated malondialdehyde (MDA) levels, a marker of lipid peroxidation.

-

Therapeutic Potential:

- Investigations into the therapeutic applications of peroxide compounds have revealed their potential as anticancer agents. For example, a study demonstrated that certain peroxides could induce apoptosis in cancer cells through ROS-mediated pathways.

-

Environmental and Toxicological Studies:

- Peroxide compounds have been studied for their environmental impact and toxicity. One study highlighted the effects of these compounds on aquatic organisms, noting significant toxicity at higher concentrations.

Comparative Analysis with Similar Compounds

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| Peroxide, bis(2-methyl-1-oxopropyl) | Peroxide + Acyl | Induces oxidative stress |

| Peroxide, 2-methyl-1-oxopropyl | Peroxide | Less reactive than bis compound |

| Nitro compound (e.g., Nitrobenzene) | Nitro | Different mechanism involving nitro reduction |

Q & A

Basic Research Questions

Q. What are the validated methods for detecting peroxide formation in bis(2-methyl-1-oxopropyl) peroxide during long-term storage?

- Method A (Test Strips): Use commercial peroxide test strips (e.g., JT Baker, Sigma/Aldrich) for routine monitoring. These strips detect peroxide groups via colorimetric reactions and are suitable for ether-like peroxides. Calibrate using freshly prepared standards and follow manufacturer protocols for accuracy .

- Method B (Iodide Test): For quantitative analysis, dissolve the compound in acetic acid, add potassium iodide, and titrate liberated iodine with sodium thiosulfate. This method is sensitive to peroxides at concentrations ≥50 ppm .

- Note: Test frequency should align with storage duration guidelines (e.g., discard within 6–12 months post-opening) .

Q. What are the critical physical and chemical properties of bis(2-methyl-1-oxopropyl) peroxide relevant to experimental handling?

| Property | Value/Description | Reference |

|---|---|---|

| Boiling Point | Estimated 225.17°C | |

| Density | ~1.08 g/cm³ | |

| Water Solubility | 49.1 g/L at 25°C | |

| LogP (Partition Coeff.) | 0.94–2.6 (hydrophobic at higher pH) |

- These properties inform solvent selection, purification methods, and stability under varying temperatures.

Q. How should bis(2-methyl-1-oxopropyl) peroxide be labeled and stored to mitigate decomposition risks?

- Labeling Requirements: Include dates of receipt, opening, and discard-by timelines. Record peroxide test dates/results if opened. Use EH&S-provided labels for compliance .

- Storage: Store in airtight, light-resistant containers at ≤25°C. Avoid exposure to metals, reducing agents, or heat sources to prevent radical-initiated decomposition .

Advanced Research Questions

Q. How can researchers design experiments to study the thermal decomposition kinetics of bis(2-methyl-1-oxopropyl) peroxide?

- Experimental Setup: Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to monitor decomposition exotherms.

- Parameters to Vary: Temperature (e.g., 50–100°C), concentration, and solvent polarity.

- Data Analysis: Apply the Arrhenius equation to calculate activation energy () using decomposition rate constants. Reference thermal stability data (e.g., vapor pressure: 1.2–2.41 hPa at 20–25°C ).

Q. What analytical techniques are recommended for identifying degradation byproducts of bis(2-methyl-1-oxopropyl) peroxide?

- GC-MS: Analyze volatile decomposition products (e.g., isobutyric acid, acetone).

- NMR Spectroscopy: Detect non-volatile intermediates (e.g., peroxy radicals, dimeric species).

- HPLC: Quantify residual peroxide concentration post-degradation.

- Caution: Degradation pathways may vary with pH and impurities; validate methods using controlled decomposition studies .

Q. How can discrepancies in peroxide concentration measurements between test strips and iodide titration be resolved?

- Root Causes: Test strips may underestimate peroxides in viscous or colored solutions. Iodide titration can overestimate due to interference from oxidizing agents (e.g., dissolved oxygen).

- Mitigation: Cross-validate with a third method (e.g., FTIR for peroxide O-O stretch at ~800 cm⁻¹). Standardize sample preparation (e.g., dilution, filtration) to minimize matrix effects .

Q. What strategies optimize the synthesis yield of bis(2-methyl-1-oxopropyl) peroxide?

- Reaction Parameters:

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (prevents side reactions) | High |

| Solvent | Chlorinated (e.g., CCl₄) | Reduces hydrolysis |

| Initiator | UV light or Fe²⁺ catalysts | Accelerates radical formation |

- Post-Synthesis: Purify via low-temperature recrystallization to isolate peroxide from unreacted precursors .

Contradiction Analysis

Q. How should conflicting guidelines for peroxide stabilization be addressed in academic settings?

- EH&S vs. Literature Practices: While EH&S recommends stabilization via inhibitors (e.g., BHT) for some peroxides, bis(2-methyl-1-oxopropyl) peroxide’s reactivity may render inhibitors ineffective.

- Resolution: Conduct pilot studies comparing stabilized vs. unstabilized samples under accelerated aging conditions. Prioritize empirical data over generalized guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.